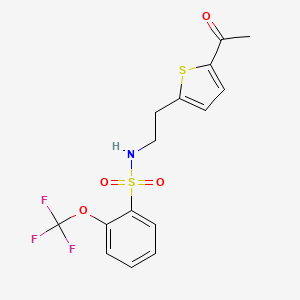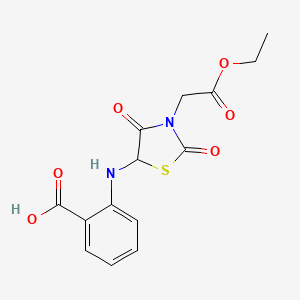
5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H21FN2O3S and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Induced Synthesis and Antimicrobial Applications
Fluorobenzamides, particularly those incorporating thiazole and thiazolidine rings, have been synthesized using microwave methods and conventional techniques. These compounds, notably for their inclusion of a fluorine atom in the benzoyl group, demonstrate enhanced antimicrobial activities. The presence of the fluorine atom is crucial for improving antimicrobial effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
PET Imaging and Neurotransmission Studies
Fluorobenzamide derivatives, specifically labeled with fluorine-18, are utilized in positron emission tomography (PET) to study serotonin receptors and serotonergic neurotransmission. These studies are critical for understanding various neurological and psychiatric conditions, demonstrating the compound's application in neuroscience research (Plenevaux et al., 2000).
Crystal Structure Analysis
The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been extensively studied, providing valuable insights into their molecular geometry and potential interactions. Such structural analyses are fundamental for the design of new compounds with desired biological or chemical properties, suggesting applications in material science and drug design (Suchetan et al., 2016).
Sensing and Detection Applications
Carbazolone-substituted 2-aminobenzamides have been developed as fluorescent probes for detecting Zn2+ and Cd2+ ions, showcasing "off–on" and "on–off" fluorescent switches. This application is particularly relevant in environmental monitoring and biological research, where sensitive detection of metal ions is critical (Xu et al., 2014).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, which share a functional moiety with the specified compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This research highlights the application of such compounds in protecting metals from corrosion, which is vital in industrial processes and materials science (Fouda et al., 2020).
Eigenschaften
IUPAC Name |
5-(benzylsulfamoyl)-N-(4-ethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-2-16-8-10-18(11-9-16)25-22(26)20-14-19(12-13-21(20)23)29(27,28)24-15-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWFXJBLBYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate](/img/structure/B2630374.png)



![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)
![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)
![N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2630380.png)

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)


